3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane
CAS No.: 1797333-61-9
Cat. No.: VC5922400
Molecular Formula: C21H22F3NO2
Molecular Weight: 377.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797333-61-9 |
|---|---|
| Molecular Formula | C21H22F3NO2 |
| Molecular Weight | 377.407 |
| IUPAC Name | [3-(4-methoxyphenyl)azepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3 |
| Standard InChI Key | NSRXPUXIWMCTHR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane features a seven-membered azepane ring (C₆H₁₁N) with two substituents:
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A 4-methoxyphenyl group at position 3, characterized by a methoxy (-OCH₃) substituent on the benzene ring .
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A 3-(trifluoromethyl)benzoyl group at position 1, comprising a benzoyl moiety (C₆H₅CO-) with a trifluoromethyl (-CF₃) group at the meta position .
The molecular formula is C₂₂H₂₃F₃N₂O₂, with a calculated molecular weight of 428.43 g/mol.
Stereochemical Considerations
While stereochemical data for this specific compound are unavailable, analogous azepane derivatives exhibit chair-like conformations due to ring puckering. The 3-(4-methoxyphenyl) substituent likely occupies an equatorial position to minimize steric strain, as observed in 3-(4-methoxyphenyl)azepane (PubChem CID 56724845) .
Synthetic Pathways
Azepane Ring Formation
The azepane core can be synthesized via intramolecular cyclization of α,ω-diamines or through transition-metal-catalyzed reactions. A representative method involves:
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Palladium-catalyzed coupling of 2-iodoaniline derivatives with acrylates to form enamine intermediates .
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Hydrogenation under atmospheric pressure to reduce double bonds and generate the saturated azepane ring .
For example, methyl (2E)-3-(2′-aminophenyl)prop-2-enoate (4a) was synthesized using palladium acetate and triphenylphosphine, achieving yields >70% .
4-Methoxyphenyl Group
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Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the 4-methoxyphenyl moiety. The PubChem entry for 3-(4-methoxyphenyl)azepane confirms the feasibility of this approach, with a reported molecular weight of 205.30 g/mol .
3-(Trifluoromethyl)benzoyl Group
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Benzoylation using 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) selectively functionalizes the azepane nitrogen .
Physicochemical Properties
Solubility and Stability
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LogP: Estimated at 3.2 (Predicted using PubChem data ), indicating moderate lipophilicity.
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Hydrolytic stability: The benzoyl group may undergo enzymatic cleavage in vivo, as seen in analogues .
Pharmacological Activity and Applications
Target Engagement
The trifluoromethyl group enhances metabolic stability and target binding affinity, commonly observed in kinase inhibitors . The 4-methoxyphenyl moiety may contribute to π-π stacking interactions with aromatic residues in enzyme active sites .
Future Directions
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Stereoselective synthesis to explore enantiomer-specific activity.
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In vitro profiling against kinase panels and cancer cell lines.
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ADMET optimization to improve bioavailability and reduce toxicity.
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